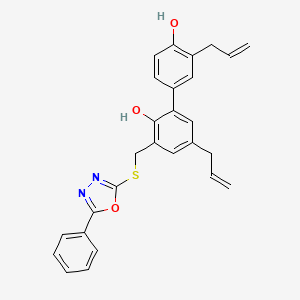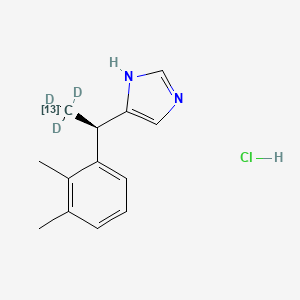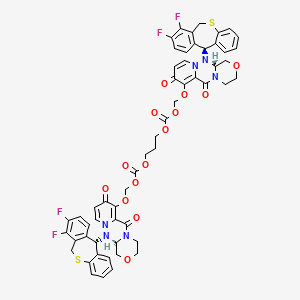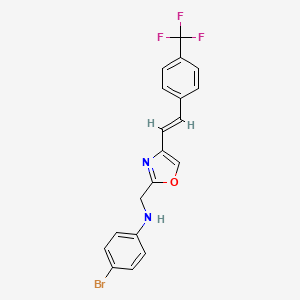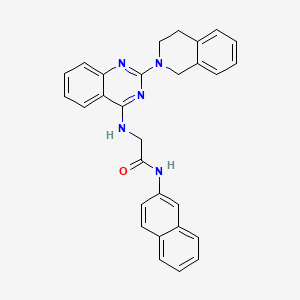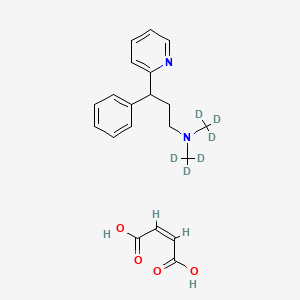
Pheniramine-d6 (maleate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pheniramine-d6 (maleate) is a deuterated form of pheniramine maleate, an antihistamine used to treat allergic conditions such as hay fever and urticaria. The deuterated version, pheniramine-d6, is often used in scientific research to study the pharmacokinetics and metabolism of pheniramine due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
Pheniramine-d6 (maleate) can be synthesized through the deuteration of pheniramine maleate. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of pheniramine-d6 (maleate) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the required reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Pheniramine-d6 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
科学的研究の応用
Pheniramine-d6 (maleate) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of pheniramine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of pheniramine.
Drug Interaction Studies: Used to investigate interactions with other drugs and their impact on pheniramine metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification.
作用機序
Pheniramine-d6 (maleate) exerts its effects by competing with histamine for the histamine H1 receptor. Once bound, it acts as an inverse agonist, reducing the activity of the H1 receptor. This leads to a decrease in itching, vasodilation, and capillary leakage, resulting in reduced redness and edema. The suppression of the histamine-induced wheal and flare response is a key indicator of its antihistaminic activity .
類似化合物との比較
Pheniramine-d6 (maleate) is similar to other first-generation antihistamines in the alkylamine class, such as:
- Brompheniramine maleate
- Chlorpheniramine maleate
- Dexbrompheniramine maleate
- Pyrilamine maleate
Uniqueness
The uniqueness of pheniramine-d6 (maleate) lies in its deuterated form, which provides advantages in pharmacokinetic and metabolic studies due to its stable isotope labeling. This allows for more precise tracking and analysis compared to non-deuterated analogs.
特性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-phenyl-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |
InChIキー |
SSOXZAQUVINQSA-QPEHKQNOSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)


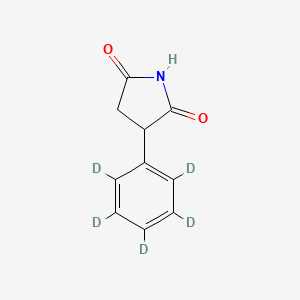
![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)

